7-amino-3,4-dihydro-1H-naphthalen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-amino-3,4-dihydro-1H-naphthalen-2-one: is an organic compound with the molecular formula C10H11NO . It is a derivative of naphthalene, characterized by the presence of an amino group at the 7th position and a ketone group at the 2nd position on the naphthalene ring. This compound is known for its crystalline powder form, typically yellow to brown in color .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-amino-3,4-dihydro-1H-naphthalen-2-one can be achieved through various methods. One common approach involves the reduction of 7-nitro-3,4-dihydro-1H-naphthalen-2-one using hydrogen gas in the presence of a palladium catalyst. This reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound often involves large-scale reduction processes, utilizing similar catalytic hydrogenation techniques. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 7-amino-3,4-dihydro-1H-naphthalen-2-one can undergo oxidation reactions, leading to the formation of corresponding quinones.
Reduction: The compound can be further reduced to form 7-amino-1,2,3,4-tetrahydronaphthalen-1-one.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) is commonly used.
Substitution: Acyl chlorides or alkyl halides are typical reagents for substitution reactions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of 7-amino-1,2,3,4-tetrahydronaphthalen-1-one.
Substitution: Formation of acylated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 7-amino-3,4-dihydro-1H-naphthalen-2-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is utilized in the study of enzyme inhibitors and receptor ligands. It serves as a building block for the synthesis of bioactive molecules .
Medicine: Its derivatives have shown promise in preclinical studies for various therapeutic areas .
Industry: In the industrial sector, this compound is employed in the production of dyes, pigments, and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 7-amino-3,4-dihydro-1H-naphthalen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group at the 7th position plays a crucial role in binding to these targets, leading to inhibition or modulation of their activity. The ketone group at the 2nd position may also contribute to the compound’s overall binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
- 7-hydroxy-3,4-dihydro-1H-naphthalen-2-one
- 7-methoxy-3,4-dihydro-1H-naphthalen-2-one
- 7-amino-1,2,3,4-tetrahydronaphthalen-1-one
Comparison: Compared to its analogs, 7-amino-3,4-dihydro-1H-naphthalen-2-one is unique due to the presence of both an amino group and a ketone group on the naphthalene ringThe compound’s specific substitution pattern also influences its reactivity and binding properties, making it a valuable intermediate in various synthetic and research applications .
Eigenschaften
Molekularformel |
C10H11NO |
---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
7-amino-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C10H11NO/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1,3,5H,2,4,6,11H2 |
InChI-Schlüssel |
FHTVMTXPCSHMQY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1=O)C=C(C=C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.